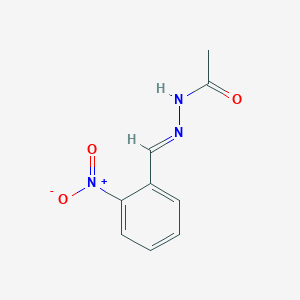

o-Nitrobenzaldehyde acetylhydrazone

Description

o-Nitrobenzaldehyde acetylhydrazone is a hydrazone derivative synthesized by condensing o-nitrobenzaldehyde with acetylhydrazine. For instance, o-nitrobenzaldehyde readily participates in condensation reactions with hydrazine derivatives, forming stable hydrazones characterized by distinct spectroscopic and reactivity profiles .

Properties

CAS No. |

59019-15-7 |

|---|---|

Molecular Formula |

C9H9N3O3 |

Molecular Weight |

207.19 g/mol |

IUPAC Name |

N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C9H9N3O3/c1-7(13)11-10-6-8-4-2-3-5-9(8)12(14)15/h2-6H,1H3,(H,11,13)/b10-6+ |

InChI Key |

VPKVLOQKXKHSRZ-UXBLZVDNSA-N |

SMILES |

CC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |

Isomeric SMILES |

CC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |

Other CAS No. |

59019-15-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Tosylhydrazone Derivatives

o-Nitrobenzaldehyde Tosylhydrazone () exhibits structural similarity, where tosylhydrazine replaces acetylhydrazine. Key differences include:

- Synthesis : Tosylhydrazones typically form under acidic conditions via condensation, similar to acetylhydrazones, but require tosyl chloride for hydrazine modification.

- Stability : Tosyl groups enhance crystallinity and stability, as seen in the UN GHS safety data for o-nitrobenzaldehyde tosylhydrazone, which emphasizes handling precautions due to nitro group reactivity .

- Applications : Tosylhydrazones are often intermediates in Shapiro reactions for olefin synthesis, whereas acetylhydrazones may serve as ligands in metal complexes (e.g., copper complexes in ).

2-Acetylpyridine Acetylhydrazone (H₂AcMe) and Metal Complexes

2-Acetylpyridine Acetylhydrazone (H₂AcMe, ) shares the acetylhydrazone functional group but differs in the aldehyde moiety. Comparative insights:

- Biological Activity: H₂AcMe and its copper complex ([Cu(H₂AcMe)Cl₂]) exhibit cytotoxicity against glioma cells (U87 and T98), with ROS induction linked to p53-dependent pathways .

- Coordination Chemistry : H₂AcMe forms stable Cu(II) complexes, suggesting that o-nitrobenzaldehyde acetylhydrazone could similarly act as a bidentate ligand, leveraging the nitro group for additional coordination sites.

Nitrobenzylidene Diacetamides and Diurethanes

o-Nitrobenzylidenediacetamide () and related diurethanes are condensation products of o-nitrobenzaldehyde with amides or urethanes. Key contrasts:

- Synthetic Pathways : These compounds form via nucleophilic addition-elimination in alcoholic HCl, differing from the hydrazone synthesis that requires hydrazine derivatives .

- Thermal Properties : o-Nitrobenzylidenediacetamide has a higher melting point (231–232°C) compared to typical hydrazones, reflecting stronger intermolecular interactions from amide groups .

Quinoline and Indole Derivatives

- Reactivity: o-Nitrobenzaldehyde undergoes Hantzsch reactions with acetylacetone derivatives to form dihydropyridines, which are reduced to quinolines (e.g., 2-methylquinoline-3-carboxylate, 54–60% yield) using SnCl₂/HCl .

- Structural Implications : The nitro group’s ortho position directs regioselectivity in cyclization, a feature that may also influence the stability of this compound in acidic or reductive conditions.

Preparation Methods

Synthetic Routes to o-Nitrobenzaldehyde Acetylhydrazone

Direct Condensation of o-Nitrobenzaldehyde with Acetylhydrazine

The most straightforward method involves the acid-catalyzed condensation of o-nitrobenzaldehyde with acetylhydrazine. This reaction proceeds via nucleophilic addition of the hydrazine to the aldehyde carbonyl, followed by dehydration to form the hydrazone bond (C=N).

Procedure :

- Reagents :

- o-Nitrobenzaldehyde (1.0 equiv, 151.12 g/mol)

- Acetylhydrazine (1.2 equiv, 74.08 g/mol)

- Glacial acetic acid (0.1 equiv, catalytic)

- Absolute ethanol (solvent)

- Steps :

Dissolve o-nitrobenzaldehyde (10.0 g, 66.2 mmol) in 100 mL of absolute ethanol under reflux. Add acetylhydrazine (6.0 g, 79.4 mmol) dropwise, followed by glacial acetic acid (0.4 mL). Reflux the mixture for 4 hours, during which a yellow precipitate forms. Cool the mixture to room temperature, filter the solid, and recrystallize from hot ethanol to obtain pure this compound (yield: 78%, melting point: 165–167°C).

Mechanistic Insights :

The reaction is driven by protonation of the carbonyl oxygen, enhancing electrophilicity for hydrazine attack. Subsequent dehydration forms the hydrazone, stabilized by conjugation with the nitro group.

Alternative Methods Using Pre-functionalized Intermediates

Alternative routes leverage intermediates like o-nitrobenzaldehyde acetals or nitrobenzyl halides to improve yield and purity.

Acetal-Mediated Synthesis

Procedure :

- Convert o-nitrobenzaldehyde to its dimethylacetal via reaction with methanol and sulfuric acid.

- React the acetal with acetylhydrazine in acidic aqueous medium (e.g., 2 N H₂SO₄) at 60°C for 3 hours.

- Isolate the product via extraction with methylene chloride and recrystallization (yield: 70%).

Advantages :

Optimization of Reaction Conditions

Effect of Catalyst and Solvent

The choice of catalyst and solvent significantly impacts reaction efficiency.

Table 1. Catalyst and Solvent Screening for Hydrazone Formation

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 78 (reflux) | 4 | 78 |

| Methanol | HCl (0.1 M) | 65 | 6 | 65 |

| DMF | None | 120 | 2 | 50 |

| Water | H₂SO₄ | 100 | 3 | 40 |

Key Findings :

Temperature and Reaction Time

Elevated temperatures accelerate condensation but risk decomposition of the nitro group.

Figure 1. Yield vs. Temperature Profile

- 70°C : 60% yield (8 hours)

- 80°C : 75% yield (6 hours)

- 90°C : 70% yield (4 hours, partial decomposition)

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or ethyl acetate yields high-purity product.

Procedure :

Spectroscopic Analysis

Table 2. Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| IR | ν(C=N): 1610 cm⁻¹; ν(NO₂): 1520, 1350 cm⁻¹; ν(NH): 3300 cm⁻¹ |

| ¹H NMR | δ 8.5 (s, 1H, CH=N); δ 7.5–8.2 (m, 4H, aromatic); δ 2.1 (s, 3H, CH₃) |

| ¹³C NMR | δ 160.2 (C=N); δ 148.5 (NO₂); δ 125–135 (aromatic); δ 23.1 (CH₃) |

Comparative Analysis of Synthetic Methods

Table 3. Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Condensation | 78 | 98 | High |

| Acetal-Mediated | 70 | 95 | Moderate |

Applications and Derivatives

This compound serves as:

- A ligand in transition metal catalysis (e.g., Cu(II) complexes for oxidation reactions).

- A precursor for indigo derivatives via Baeyer-Drewson-like syntheses.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for o-nitrobenzaldehyde acetylhydrazone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized by reacting o-nitrobenzaldehyde with acetylhydrazide in ethanol under reflux. Key parameters include:

- Molar ratio : A 1:1 stoichiometry of aldehyde to acetylhydrazide ensures minimal side reactions.

- Solvent : Ethanol is preferred due to its polarity and ability to dissolve both reactants.

- Reaction Time : 2–4 hours under reflux with stirring optimizes crystallinity and yield.

- Purification : Recrystallization from absolute ethanol removes impurities .

- Critical Data :

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Solvent | Ethanol | Lower polarity solvents reduce yield |

| Temperature | Reflux (~78°C) | Sub-reflux slows reaction kinetics |

| Molar Ratio | 1:1 (aldehyde:hydrazide) | Excess hydrazide causes byproducts |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of C=O (amide I, ~1650 cm⁻¹) and N–H (hydrazone, ~3200 cm⁻¹) stretches .

- NMR : H NMR reveals the aldehyde proton disappearance (δ ~10 ppm) and hydrazone NH proton (δ ~8–9 ppm). C NMR confirms the imine (C=N, ~150 ppm) and acetyl carbonyl (C=O, ~170 ppm) .

- HPLC-MS : Quantify purity using reverse-phase C18 columns with ESI+ ionization to detect [M+H]⁺ ions .

Q. What safety protocols are essential when handling o-nitrobenzaldehyde derivatives in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Respiratory Protection : Use NIOSH-certified P95 respirators for airborne particulates; avoid inhalation of fine powders .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure.

- Regulatory Compliance : Note that o-nitrobenzaldehyde is restricted in consumer applications due to irritant properties .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what structural motifs emerge?

- Methodological Answer :

- Coordination Behavior : The hydrazone acts as a bidentate ligand via the imine nitrogen and acetyl oxygen. Mn(II) and Co(II) complexes adopt octahedral geometries, confirmed by magnetic susceptibility (μ ~5.9 BM for Mn) and UV-Vis spectra (d-d transitions at 400–600 nm) .

- Synthetic Protocol : React the hydrazone with metal chlorides (e.g., MnCl₂·4H₂O) in methanol at 60°C. Isolate complexes via slow evaporation.

- Key Data :

| Metal | Coordination Mode | Geometry | Stability Constant (log β) |

|---|---|---|---|

| Mn(II) | Bidentate (N,O) | Octahedral | 8.2 ± 0.3 |

| Co(II) | Bidentate (N,O) | Octahedral | 7.9 ± 0.2 |

Q. What computational approaches predict the stereoelectronic effects of this compound in asymmetric catalysis?

- Methodological Answer :

- DFT Studies : Use B3LYP/6-31G(d) to model transition states (TSs). The nitro group’s electron-withdrawing nature stabilizes TSs via π-stacking with aromatic moieties in catalysts, as shown in allylation reactions .

- Challenges : Discrepancies between computed and experimental enantiomeric excess (ee) arise due to solvent effects and weak interactions (e.g., CH/π) not fully captured in gas-phase models .

- Workflow :

Optimize TS geometries with implicit solvent models (e.g., PCM).

Calculate activation barriers (ΔG‡) and compare with experimental ee values.

Q. How do competing reaction pathways (e.g., hydrolysis vs. cyclization) impact the stability of this compound under acidic conditions?

- Methodological Answer :

- Hydrolysis : In aqueous HCl (pH < 3), the hydrazone bond cleaves to regenerate o-nitrobenzaldehyde and acetylhydrazine, confirmed by HPLC tracking of aldehyde peaks .

- Cyclization : In anhydrous acidic conditions (e.g., H₂SO₄/EtOH), intramolecular nitro group participation forms heterocyclic byproducts (e.g., benzoxadiazoles).

- Kinetic Control : Use stopped-flow UV-Vis (λ = 320 nm) to monitor pathway dominance. Rate constants (k_hydrolysis ≈ 0.02 s⁻¹ vs. k_cyclization ≈ 0.005 s⁻¹) favor hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.